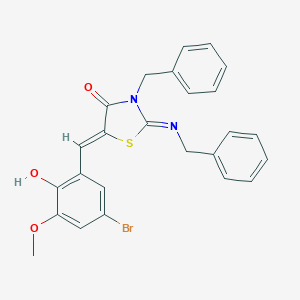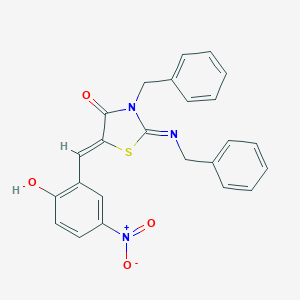![molecular formula C26H26N4O4S B302491 2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302491.png)
2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potential drug candidate that has shown promising results in scientific research for various applications.
Mecanismo De Acción
The mechanism of action of 2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins that are involved in the development and progression of various diseases. The compound has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases and oxidative stress-related disorders. The compound has also been shown to have a cytotoxic effect on cancer cells, which makes it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its high potency and selectivity. The compound has been shown to have a significant effect on the target enzymes and proteins, which makes it a valuable tool in scientific research. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are various future directions for the research on 2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One of the potential applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has shown neuroprotective effects, which may be beneficial in slowing down the progression of these diseases. Another potential application is in the treatment of cancer. The compound has shown cytotoxic effects on cancer cells, and further research may lead to the development of a new cancer treatment. Additionally, the compound may be investigated for its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases.
Métodos De Síntesis
The synthesis of 2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the condensation of 5-nitro-2-(4-morpholinyl)benzaldehyde with N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the presence of a suitable catalyst. The reaction is carried out under mild conditions, and the product is obtained in good yield.
Aplicaciones Científicas De Investigación
2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It has shown promising results in scientific research for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been investigated for its anti-inflammatory and antioxidant properties.
Propiedades
Nombre del producto |
2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
Fórmula molecular |
C26H26N4O4S |
Peso molecular |
490.6 g/mol |
Nombre IUPAC |
2-[(Z)-(2-morpholin-4-yl-5-nitrophenyl)methylideneamino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C26H26N4O4S/c31-25(28-19-6-2-1-3-7-19)24-21-8-4-5-9-23(21)35-26(24)27-17-18-16-20(30(32)33)10-11-22(18)29-12-14-34-15-13-29/h1-3,6-7,10-11,16-17H,4-5,8-9,12-15H2,(H,28,31)/b27-17- |
Clave InChI |
NKLOFLIGCVULDF-PKAZHMFMSA-N |
SMILES isomérico |
C1CCC2=C(C1)C(=C(S2)/N=C\C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4)C(=O)NC5=CC=CC=C5 |
SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4)C(=O)NC5=CC=CC=C5 |
SMILES canónico |
C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4)C(=O)NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}aniline](/img/structure/B302408.png)
![N-(5-amino-1H-tetraazol-1-yl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}amine](/img/structure/B302414.png)
![2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B302416.png)
![ethyl 2-[(5-{2,5-dichloro-4-nitrophenyl}-2-furyl)methylene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302419.png)
![ethyl 5-(4-fluorophenyl)-2-[(5-{5-nitro-2-methoxyphenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302421.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[2-(2-propynyloxy)-1-naphthyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302423.png)
![ethyl 2-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302424.png)
![ethyl 2-{3-bromo-4-hydroxy-5-nitrobenzylidene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302425.png)
![3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B302426.png)


![5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302429.png)
![4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile](/img/structure/B302431.png)
![5-[(4-bromophenyl)(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-6-hydroxypyrimidine-2,4(1H,3H)-dione](/img/structure/B302432.png)